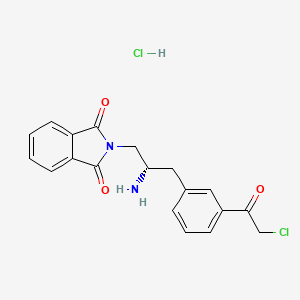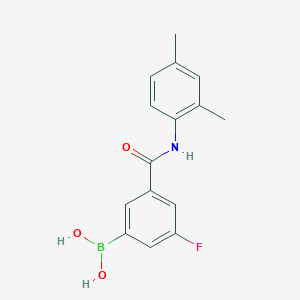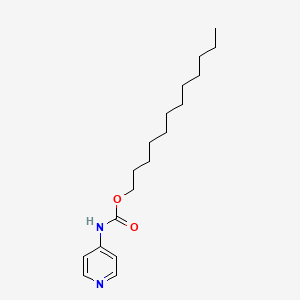![molecular formula C9H15NO B12641099 N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide CAS No. 920959-00-8](/img/structure/B12641099.png)
N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide: is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of the acetamide group adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and facilitate the formation of the acetamide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Compounds with new functional groups replacing the acetamide.
Scientific Research Applications
Chemistry: N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its stable structure and reactivity.
Industry: In the industrial sector, it can be used in the production of polymers, resins, and other materials that require stable and rigid structures.
Mechanism of Action
The mechanism of action of N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can fit into active sites of enzymes, potentially inhibiting or modifying their activity. The acetamide group can form hydrogen bonds and other interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-amine: Shares the bicyclic structure but lacks the acetamide group.
N-methylbicyclo[2.2.1]heptan-2-amine: Similar structure with a methyl group instead of the acetamide.
Uniqueness: N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide is unique due to the presence of the acetamide group, which enhances its reactivity and potential applications in various fields. The combination of the rigid bicyclic structure and the versatile acetamide group makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
920959-00-8 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]acetamide |
InChI |
InChI=1S/C9H15NO/c1-6(11)10-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H,10,11)/t7-,8+,9+/m0/s1 |
InChI Key |
QURAXMRQNAFYID-DJLDLDEBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@H]2CC[C@@H]1C2 |
Canonical SMILES |
CC(=O)NC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)


![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![3-(Cyanomethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12641086.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
